

# Triclocarban: A Review of its Endocrine Disrupting Properties and a Comparison with Alternatives

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## Compound of Interest

Compound Name: TC-C 14G

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This guide provides a comprehensive analysis of the endocrine-disrupting potential of Triclocarban (TCC), a widely used antimicrobial agent. It synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways. Furthermore, this guide offers a comparative overview of the endocrine-disrupting effects of common alternatives to TCC, including benzalkonium chloride, benzethonium chloride, and chloroxylenol, to support informed decisions in research and product development.

## Triclocarban (TCC): Evidence for Endocrine Disruption

Triclocarban has been identified as an endocrine-disrupting chemical (EDC) in numerous studies, with effects observed on both androgen and estrogen signaling pathways.<sup>[1][2][3]</sup> A notable characteristic of TCC is its ability to amplify the effects of endogenous hormones, particularly testosterone, a mechanism that distinguishes it from many other EDCs that typically act as receptor agonists or antagonists.<sup>[4][5]</sup>

## Quantitative Analysis of Endocrine Disruption by Triclocarban

The following table summarizes the key quantitative findings from in vitro studies assessing the endocrine-disrupting potential of Triclocarban.

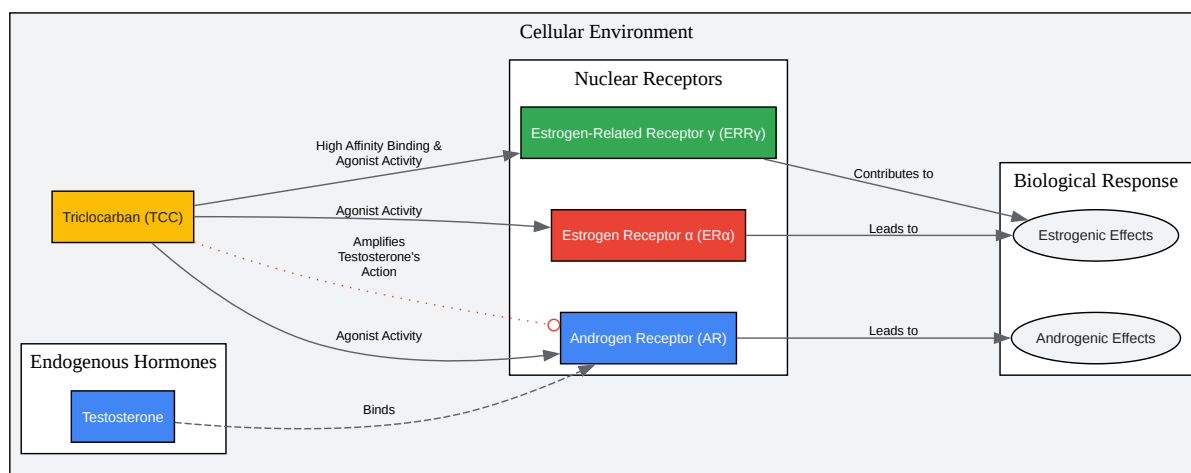
Assay Type	Cell Line	Endpoint Measured	Concentration	Result	Reference
Androgen Receptor (AR) Agonist Assay	AR-EcoScreen	Luciferase Reporter Gene Activation	1 $\mu$ M	Agonist activity observed	[6]
Estrogen Receptor $\alpha$ (ER $\alpha$ ) Agonist Assay	hER $\alpha$ -HeLa-9903	Luciferase Reporter Gene Activation	1 $\mu$ M	53% higher ER $\alpha$ relative transcriptional activity (RTA) than vehicle control	[7]
Glucocorticoid Receptor (GR) Antagonist Assay	MDA-kb2	Luciferase Reporter Gene Inhibition	5 $\mu$ M	Antagonist activity observed	[6]
Thyroid Receptor (TR) Antagonist Assay	GH3.TRE-Luc	Luciferase Reporter Gene Inhibition	1 $\mu$ M	Antagonist activity observed	[6]
Estrogen-Related Receptor $\gamma$ (ERR $\gamma$ ) Binding Assay	N/A	Dissociation Constant (Kd)	96 $\pm$ 10 nM	High binding affinity	[8]
ERR $\gamma$ Agonist Assay	Reporter Gene Assay	Luciferase Reporter Gene Activation	10 nM (LOEC)	Agonistic activity observed	[8]

Testosterone Amplification (in vivo)	Castrated Male Rats	Increased weight of male sex accessory organs	0.25% TCC in diet	Significant increase in organ size with T+TCC vs. T alone	[5]
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LOEC: Lowest Observed Effect Concentration

## Signaling Pathways Implicated in Triclocarban's Endocrine Activity

Triclocarban exerts its endocrine-disrupting effects through multiple signaling pathways. A primary mechanism is its interaction with nuclear receptors, including the androgen receptor (AR) and estrogen receptor alpha (ER $\alpha$ ), where it can act as an agonist.[6][7] Furthermore, TCC has been shown to have a high binding affinity for the estrogen-related receptor gamma (ERR $\gamma$ ), acting as an agonist and suggesting a novel mechanism for its estrogenic effects.[8] A unique characteristic of TCC is its ability to amplify the transcriptional activity of testosterone on the AR, a mechanism that does not involve direct binding but rather an enhancement of the endogenous hormone's action.[5]



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Triclocarban's multifaceted interaction with endocrine signaling pathways.

## Comparison with Alternatives

Following restrictions on the use of Triclocarban in certain consumer products, several alternatives have seen increased use.[9] This section provides a comparative overview of the available data on the endocrine-disrupting potential of these alternatives.

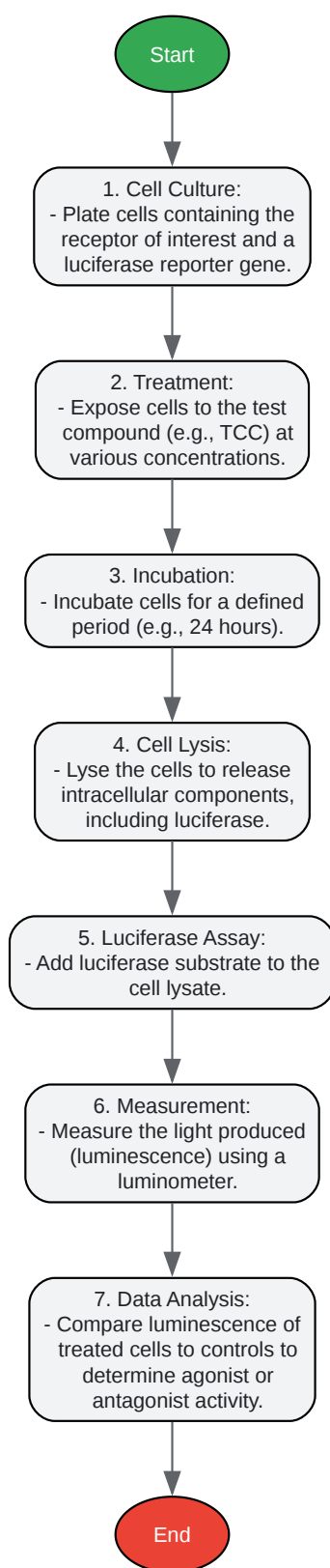
Compound	Class	Summary of Endocrine-Disrupting Potential
Triclocarban (TCC)	Carbanilide	Demonstrated androgenic and estrogenic activity, including amplification of testosterone effects. Interacts with AR, ER $\alpha$ , and ERR $\gamma$ . <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Benzalkonium Chloride (BAC)	Quaternary Ammonium Compound	Evidence suggests it may act as a xenoestrogen. In vitro studies show it can increase estradiol production and promote proliferation of ER-positive cells. <a href="#">[10]</a> <a href="#">[11]</a> Upregulated vitellogenin gene expression in fish, a biomarker for estrogenic activity. <a href="#">[12]</a> <a href="#">[13]</a>
Benzethonium Chloride (BEC)	Quaternary Ammonium Compound	Limited data specifically on endocrine disruption. Some sources associate it with endocrine disruption, but detailed mechanistic studies are lacking. <a href="#">[14]</a>
Chloroxylenol (PCMX)	Phenolic Compound	Conflicting evidence. Some studies suggest potential for endocrine disruption, and it is on the TEDX List of Potential Endocrine Disruptors. <a href="#">[9]</a> <a href="#">[15]</a> However, a Biocidal Products Regulation (BPR) assessment concluded it is not an endocrine disruptor. <a href="#">[16]</a> Further research is needed to clarify its effects.

## Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the endocrine-disrupting effects of Triclocarban and its alternatives.

### Luciferase Reporter Gene Assay

This assay is widely used to determine if a chemical can activate or inhibit a specific nuclear receptor signaling pathway.



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Workflow for a typical luciferase reporter gene assay.



#### Methodology:

- **Cell Lines:** Stably transfected cell lines expressing the nuclear receptor of interest (e.g., AR-EcoScreen for androgen receptor, hER $\alpha$ -HeLa-9903 for estrogen receptor  $\alpha$ ) and a reporter gene (luciferase) linked to a hormone response element are used.[\[6\]](#)[\[7\]](#)
- **Culture and Treatment:** Cells are seeded in 96-well plates and, after a pre-incubation period, are treated with the test compound at various concentrations, a vehicle control, and a positive control (a known agonist or antagonist for the receptor).[\[7\]](#)
- **Incubation:** The cells are incubated for a specific duration (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[\[7\]](#)
- **Lysis and Measurement:** After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.[\[7\]](#)
- **Data Analysis:** The relative light units (RLU) are measured, and the activity of the test compound is expressed relative to the vehicle control and positive control to determine agonistic or antagonistic effects.

## H295R Steroidogenesis Assay

This assay is used to assess the effects of chemicals on the production of steroid hormones.

#### Methodology:

- **Cell Line:** The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis.
- **Culture and Exposure:** H295R cells are cultured and then exposed to the test chemical at different concentrations for a specified period (e.g., 48 hours).[\[10\]](#)
- **Hormone Quantification:** After exposure, the concentration of steroid hormones (e.g., estradiol, testosterone) in the cell culture medium is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[\[10\]](#)

- **Gene Expression Analysis:** The expression levels of key steroidogenic genes (e.g., CYP19A1/aromatase, 17 $\beta$ -HSD) can be measured using quantitative real-time PCR (qPCR) to identify the mechanism of altered hormone production.<sup>[11]</sup>

## MCF-7 Cell Proliferation (E-Screen) Assay

This assay is used to evaluate the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

- **Cell Line:** Estrogen receptor-positive MCF-7 cells are used.
- **Culture and Treatment:** Cells are cultured in a hormone-depleted medium before being exposed to the test compound at various concentrations.
- **Proliferation Assessment:** After a set incubation period (e.g., 48 hours), cell proliferation is measured using various methods, such as counting cells, or colorimetric assays that measure metabolic activity (e.g., MTT assay).<sup>[11]</sup> An increase in cell proliferation compared to the control suggests estrogenic activity.

## Conclusion

The available evidence strongly indicates that Triclocarban is a human endocrine disruptor, with a particular and unusual ability to amplify the action of testosterone. Its interactions with androgen, estrogen, and estrogen-related receptors have been demonstrated in multiple in vitro systems. While human data is primarily from exposure studies, the consistency of in vitro and animal data raises significant concerns.

The alternatives to Triclocarban, such as benzalkonium chloride and chloroxylenol, are not without their own potential for endocrine disruption, although the data for these compounds is less extensive and in some cases conflicting. This highlights the need for continued research and a precautionary approach in the development and use of antimicrobial agents in consumer products. For researchers and drug development professionals, a thorough understanding of the endocrine-disrupting potential of these compounds is crucial for ensuring human and environmental safety.

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